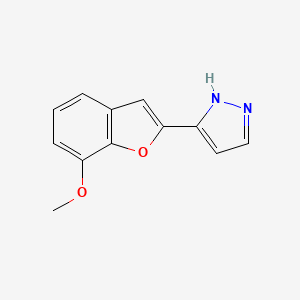

3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole

Description

BenchChem offers high-quality 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8-7-11(16-12(8)10)9-5-6-13-14-9/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSVREAYZWSBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole chemical structure and properties

Technical Profile: 3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole

Executive Summary: The Scaffold Advantage

The compound 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This hybrid scaffold fuses the lipophilic, π-stacking capability of the benzofuran core with the hydrogen-bonding versatility of the pyrazole ring.

The specific inclusion of the 7-methoxy group is non-trivial; it modulates the electronic density of the benzofuran ring, influencing metabolic stability and solubility while potentially engaging in specific dipole-dipole interactions within protein binding pockets (e.g., Kinase hinge regions). This guide details the structural properties, synthetic architecture, and pharmacological potential of this chemical entity.[1][2][3][4][5]

Chemical Identity & Physicochemical Profile

This molecule functions as a bidentate pharmacophore. The 1H-pyrazole moiety serves as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, making it highly relevant for kinase inhibition.

| Property | Value / Description | Significance |

| IUPAC Name | 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole | Unambiguous chemical identifier.[4] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Low molecular weight (<500 Da), adhering to Lipinski's Rule of 5. |

| Molecular Weight | ~214.22 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for anchoring in receptor active sites (e.g., Glu/Asp residues). |

| H-Bond Acceptors | 3 (Furan O, Methoxy O, Pyrazole N) | Facilitates water bridging or direct backbone interactions. |

| LogP (Est.) | 2.5 – 3.2 | Moderate lipophilicity ensuring good membrane permeability. |

| Electronic Effect | 7-OMe (+M effect) | Increases electron density on the furan ring, potentially enhancing cation-π interactions. |

Synthetic Architecture

The synthesis of this scaffold requires a convergent strategy. The most robust pathway involves the construction of the 7-methoxybenzofuran core followed by the heterocyclization of the pyrazole ring.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection approach, tracing the target molecule back to commercially available o-vanillin.

Caption: Retrosynthetic logic flow from the target pyrazole back to the o-vanillin precursor.

Detailed Experimental Protocols

Safety Precaution: All procedures involving hydrazine hydrate and alkylating agents must be performed in a fume hood. Hydrazine is toxic and potentially unstable.

Phase 1: Synthesis of 2-Acetyl-7-methoxybenzofuran

This step constructs the benzofuran core using a Rap-Stoermer-type condensation or standard alkylation/cyclization.

-

Reagents: o-Vanillin (10 mmol), Chloroacetone (12 mmol), Potassium Carbonate (

, 20 mmol), Acetone or DMF (anhydrous). -

Procedure:

-

Dissolve o-vanillin in anhydrous acetone.

-

Add anhydrous

and stir at room temperature for 30 minutes to generate the phenoxide. -

Add chloroacetone dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Evaporate the solvent. The residue is often the intermediate ether. To cyclize (if not spontaneous), reflux the residue in ethanol with a catalytic amount of ethanolic KOH.

-

Purification: Recrystallize from ethanol.

-

Yield Expectation: 75–85%.

-

Phase 2: Formation of the Enaminone Intermediate

To form the unsubstituted pyrazole, we first convert the acetyl group into a reactive 3-(dimethylamino)propenone or a 1,3-diketone equivalent.

-

Reagents: 2-Acetyl-7-methoxybenzofuran (from Phase 1),

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Procedure:

-

Dissolve the acetyl benzofuran (5 mmol) in toluene or xylene (10 mL).

-

Add DMF-DMA (7.5 mmol).

-

Reflux for 8–12 hours. The solution will turn dark yellow/orange.

-

Validation: Proton NMR will show the disappearance of the acetyl methyl singlet and the appearance of vinyl doublets (~5.8 and 7.8 ppm).

-

Workup: Evaporate solvent under reduced pressure to yield the crude enaminone. Use directly in the next step.

-

Phase 3: Heterocyclization to Pyrazole

-

Reagents: Crude enaminone, Hydrazine Hydrate (excess, 99%), Ethanol.

-

Procedure:

-

Dissolve the crude enaminone in absolute ethanol (20 mL).

-

Add Hydrazine Hydrate (10 mmol) dropwise at 0°C.

-

Allow to warm to room temperature, then reflux for 2–4 hours.

-

Observation: Precipitation of the product usually occurs upon cooling.

-

Workup: Pour into ice-cold water. Filter the solid. Wash with cold water and hexanes.

-

Purification: Recrystallize from Ethanol/DMF mixtures.

-

Pharmacological Applications & Mechanism of Action

The 3-(benzofuran-2-yl)-pyrazole scaffold is a documented bio-isostere for various kinase inhibitors and anti-inflammatory agents.

Target: Cyclooxygenase-2 (COX-2) Inhibition

The 7-methoxy group mimics the pharmacophore of NSAIDs like Naproxen, while the pyrazole ring fits into the COX-2 side pocket (similar to Celecoxib).

-

Mechanism: The pyrazole NH forms a hydrogen bond with Arg120 or Tyr355 at the base of the COX active site. The benzofuran moiety occupies the hydrophobic channel.

Target: Kinase Inhibition (ATP Competitive)

This scaffold is frequently screened against EGFR and VEGFR.

-

Binding Mode: The pyrazole nitrogen (N2) acts as an H-bond acceptor from the backbone NH of the "hinge region" amino acids. The 7-methoxy group can project into the solvent-accessible region or interact with the "gatekeeper" residue, depending on the specific kinase.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the COX-2 pathway using this scaffold.

Caption: Mechanism of Action: Competitive inhibition of the COX-2 inflammatory cascade.

References

-

Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. Link

-

Rangaswamy, J. et al. (2014). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.[6] Journal of King Saud University - Science. Link

-

Hiremath, S.P. et al. (2013).[4] Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica.[1] Link

-

Dawood, K.M. (2013).[4] Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. dea.gov [dea.gov]

- 6. researchgate.net [researchgate.net]

Benzofuran-pyrazole hybrid scaffold therapeutic potential

The Benzofuran-Pyrazole Hybrid Scaffold: A Technical Guide to Multi-Target Therapeutic Design

Executive Summary: The Pharmacophore Fusion Rationale

The benzofuran-pyrazole hybrid represents a privileged scaffold in modern medicinal chemistry, leveraging the concept of pharmacophore fusion . This approach combines the lipophilic, naturally occurring benzofuran moiety (mimicking biogenic amines and interacting with hydrophobic pockets) with the pyrazole ring, a proven hydrogen-bond donor/acceptor motif found in blockbuster drugs like Celecoxib and Ruxolitinib.

The therapeutic utility of this scaffold stems from its ability to span large binding clefts in kinases (e.g., EGFR, VEGFR) and intercalate into DNA-enzyme complexes (e.g., DNA Gyrase), offering a "dual-anchor" binding mode that enhances both potency and selectivity.

Synthetic Architecture & Medicinal Chemistry

The construction of benzofuran-pyrazole hybrids typically follows a modular convergent strategy. The most robust and versatile method involves the Vilsmeier-Haack formylation , which allows for the functionalization of the pyrazole ring after the benzofuran core is established.

Core Synthetic Pathway

The synthesis generally proceeds through three phases:

-

Benzofuran Formation: Rap-Stoermer condensation or intramolecular cyclization of phenacyl bromides with salicylaldehydes.

-

Hydrazone Formation: Reaction of acetylbenzofuran with phenylhydrazine.

-

Vilsmeier-Haack Cyclization: Conversion of the hydrazone into the 4-formyl-pyrazole derivative using POCl₃/DMF.

Figure 1: Modular synthetic pathway for the construction of the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde core.

Therapeutic Verticals & Structure-Activity Relationships (SAR)

A. Oncology: Multi-Kinase Inhibition (EGFR/VEGFR)

The scaffold has demonstrated potent inhibition of receptor tyrosine kinases. The benzofuran moiety typically occupies the hydrophobic pocket near the gatekeeper residue, while the pyrazole nitrogen interacts with the hinge region via hydrogen bonding.

-

Key Insight: Substitution at the C-5 position of the benzofuran ring (e.g., with halogens like F or Cl) significantly enhances lipophilic interaction within the ATP-binding pocket.

-

Dual Action: Recent derivatives (e.g., compound 3d cited in literature) show dual inhibition of EGFR and VEGFR-2, effectively cutting off both tumor proliferation and angiogenesis.

Quantitative Data: Kinase Inhibition Profiles

| Compound ID | Target | IC₅₀ (µM) | Mechanism of Action | Reference |

| 3d (Benzimidazole hybrid) | EGFR (WT) | 0.177 ± 0.007 | ATP-competitive inhibition | [1] |

| 3d | VEGFR-2 | 0.275 ± 0.011 | Anti-angiogenesis | [1] |

| 3d | B-Raf (V600E) | 0.078 ± 0.004 | MAPK pathway suppression | [1] |

| 14 (Thiazolidinone hybrid) | EGFR | 0.070 | Apoptosis induction (Bax/Bcl-2↑) | [2] |

| Erlotinib (Control) | EGFR | 0.080 | Standard Clinical Inhibitor | [2] |

B. Antimicrobial: DNA Gyrase Targeting

In infectious disease, the scaffold acts as a DNA Gyrase B inhibitor. The planar benzofuran system facilitates intercalation, while the pyrazole arm extends to interact with the ATPase domain of the enzyme.

-

Compound 9 : Demonstrated an IC₅₀ of 9.80 µM against E. coli DNA gyrase B, comparable to Ciprofloxacin [3].[1]

C. Inflammation: COX/LOX Pathway

The scaffold mimics the structure of COX-2 selective inhibitors.

-

Compound 5d : Inhibited NO production in LPS-stimulated RAW 264.7 cells with an IC₅₀ of 52.23 µM , targeting the NF-κB signaling pathway [4].

Mechanism of Action: Signaling Cascade Interference

The following diagram illustrates how the benzofuran-pyrazole scaffold (specifically Compound 3d) disrupts downstream oncogenic signaling by simultaneously blocking EGFR and VEGFR receptors.

Figure 2: Multi-kinase inhibition mechanism showing blockade of RAS/RAF/MEK and PI3K/AKT pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Objective: Synthesis of the core aldehyde intermediate via Vilsmeier-Haack reaction.[2]

-

Preparation of Hydrazone:

-

Dissolve 2-acetylbenzofuran (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (30 mL).

-

Add catalytic glacial acetic acid (2-3 drops).

-

Reflux for 2–4 hours (monitor by TLC, Hexane:EtOAc 3:1).

-

Cool, filter the precipitate, wash with cold ethanol, and recrystallize.

-

-

Vilsmeier-Haack Cyclization:

-

Cool anhydrous DMF (10 mL) to 0°C in an ice bath.

-

Add POCl₃ (30 mmol) dropwise with stirring (maintain T < 5°C). Stir for 30 min to form the Vilsmeier salt.

-

Add the hydrazone intermediate (5 mmol) portion-wise.

-

Heat the mixture to 60–80°C for 4–6 hours.

-

Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7–8.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol/DMF.

-

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine IC₅₀ against EGFR (WT).[3]

-

Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), ³³P-ATP.

-

Preparation: Prepare test compounds in DMSO (final concentration < 1%).

-

Reaction:

-

Mix kinase buffer, substrate, and test compound in a 96-well plate.

-

Initiate reaction by adding EGFR enzyme and ATP mixture.

-

Incubate at 30°C for 20 minutes.

-

-

Termination: Stop reaction with 3% phosphoric acid.

-

Detection: Transfer aliquots to P81 filter paper, wash 3x with 75 mM phosphoric acid, dry, and measure radioactivity via scintillation counting.

-

Analysis: Plot % inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

References

-

Abdel-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Link

-

El-Karim, S. A., et al. (2019). Design, synthesis and anticervical cancer activity of new benzofuran-pyrazol-hydrazono-thiazolidin-4-one hybrids as potential EGFR inhibitors.[4] Bioorganic Chemistry. Link

-

El-Karim, S. A., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition.[5] MDPI / Preprints. Link

-

Wang, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticervical cancer activity of new benzofuran-pyrazol-hydrazono- thiazolidin-4-one hybrids as potential EGFR inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacophore Frontier: Biological Versatility of 7-Methoxy-Benzofuran Derivatives

Executive Summary & Structural Significance[1][2]

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. However, the 7-methoxy-benzofuran subclass distinguishes itself through specific electronic and steric properties that enhance metabolic stability and bioavailability compared to its unsubstituted counterparts.

This guide analyzes the biological activity of 7-methoxy-benzofuran derivatives, focusing on three primary therapeutic verticals: Antimitotic (Anticancer) , Anti-inflammatory (NF-κB modulation) , and Enzymatic Inhibition (Tyrosinase) .

The "7-Methoxy" Advantage (SAR Analysis)

In Structure-Activity Relationship (SAR) studies, the introduction of a methoxy group at the C7 position of the benzofuran ring often yields superior biological outcomes due to:

-

Lipophilicity Modulation: It increases logP, facilitating membrane permeability.

-

Steric Hindrance: It blocks metabolic oxidation at the C7 position, prolonging half-life.

-

Electron Donation: The methoxy group acts as a weak electron donor, increasing electron density in the furan ring, which strengthens

stacking interactions with target proteins (e.g., Tubulin or Tyrosinase active sites).

Therapeutic Verticals & Mechanisms of Action[3][4]

A. Oncology: Tubulin Polymerization Inhibition

Derivatives such as 2-aryl-7-methoxybenzofurans function as potent antimitotic agents.[1] They bind to the colchicine-binding site of

-

Mechanism: The compound occupies the hydrophobic pocket at the interface of

- and -

Outcome: This leads to G2/M phase cell cycle arrest, disruption of the mitotic spindle, and subsequent apoptosis.[2]

-

Key Data: Derivatives often exhibit IC

values in the low micromolar to nanomolar range against leukemia (MOLT-3) and breast cancer (MCF-7) lines [1].

B. Inflammation: NF-κB and MAPK Downregulation

Certain 7-methoxy-benzofuran derivatives (structurally related to natural products like ailanthoidol) exhibit significant anti-inflammatory properties.

-

Mechanism: These compounds inhibit the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB (p65 subunit).[3] Simultaneously, they downregulate MAPK signaling pathways (JNK, p38).

-

Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6) and suppression of iNOS and COX-2 expression in LPS-stimulated macrophages [2].[3]

C. Dermatology: Tyrosinase Inhibition

Recent studies have identified 7-methoxybenzofuran-tethered N-phenylacetamides as superior inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5]

-

Mechanism: The benzofuran core mimics the tyrosine substrate, while the 7-methoxy oxygen may participate in chelating the copper ions within the enzyme's active site.

-

Outcome: Prevention of hyperpigmentation disorders. Some derivatives show lower IC

values (0.39 µM) than the standard Kojic acid [3].[6][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Visualizing the Mechanism

The following diagram illustrates the dual-pathway activity of these derivatives in oncology and inflammation.

Caption: Dual mechanistic pathway showing tubulin destabilization (red) and NF-κB signaling suppression (green).

Chemical Synthesis Strategy: The Rap-Stoermer Reaction

To access these derivatives efficiently, the Rap-Stoermer reaction is the preferred protocol over traditional multi-step methods involving Wittig reactions. It allows for the one-pot synthesis of 2-substituted-7-methoxybenzofurans.

Reaction Scheme:

-

Precursors: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) +

-haloketone (e.g., phenacyl bromide). -

Conditions: Anhydrous

, CH -

Yield: Typically 70-90%.

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Validates the antimitotic mechanism described in Section 2A.

Reagents:

-

Purified tubulin (>99% pure, bovine brain source).

-

GTP (1 mM stock).

-

DAPI (4',6-diamidino-2-phenylindole) as the fluorescent reporter.

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA.

Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in Buffer containing 10 µM DAPI. Keep on ice.

-

Compound Addition: Add 7-methoxy-benzofuran derivative (dissolved in DMSO) to a 96-well black plate (final conc. 1–10 µM). Include DMSO control (solvent only) and Colchicine (positive control).

-

Initiation: Add tubulin-DAPI mix to the wells.

-

Activation: Immediately transfer plate to a pre-warmed reader at 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Interpretation: A reduction in the V

(slope of the growth phase) and lower final plateau compared to control indicates inhibition of polymerization.

-

Protocol B: Tyrosinase Inhibition Assay

Validates the enzymatic inhibition described in Section 2C.

Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1).

-

L-DOPA (Substrate).

-

Phosphate Buffer (50 mM, pH 6.8).

Workflow:

-

Incubation: Mix 140 µL Phosphate Buffer + 20 µL Enzyme solution (46 units/mL) + 20 µL Test Compound (various concentrations).

-

Equilibration: Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 20 µL L-DOPA (0.5 mM).

-

Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm immediately and then every 30 seconds for 10 minutes.

-

Calculation:

Determine IC

Data Summary: Comparative Potency

The following table synthesizes typical potency ranges found in literature for 7-methoxy-benzofuran derivatives against key targets.

| Target | Cell Line / Enzyme | Activity Type | Typical IC | Reference Standard |

| Tubulin | MOLT-3 (Leukemia) | Cytotoxicity | 0.8 – 18.0 µM | Colchicine (~0.01 µM) |

| Tyrosinase | Mushroom Tyrosinase | Enzyme Inhibition | 0.39 – 1.5 µM | Kojic Acid (30.3 µM) |

| NF-κB | RAW 264.7 (Macrophage) | NO Suppression | 5.0 – 25.0 µM | L-NMMA |

| Kinase | CLK1 / DYRK1A | Dual Inhibition | < 100 nM | Leucettine L41 |

Structure-Activity Relationship (SAR) Visualization[1][2]

This diagram details the specific chemical modifications that enhance the biological activity of the scaffold.

Caption: SAR map highlighting the critical role of the C7-Methoxy group in metabolic stability and binding affinity.

References

-

Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran Exerts Anti-Inflammatory Effect.[7] Retrieved from [Link]

-

Royal Society of Chemistry (RSC Advances). (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors.[4][6] Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationships of Benzofuran-Substituted Pyrazole Compounds

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophoric scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling molecular architecture: the fusion of benzofuran and pyrazole moieties. Both benzofuran, a bicyclic aromatic heterocycle, and pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, are considered "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1][2] Their combination yields a versatile scaffold that has demonstrated significant potential, particularly in the realm of oncology, through the targeted inhibition of key cellular signaling pathways.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a causal analysis of experimental choices and their outcomes, thereby offering a robust framework for the rational design of next-generation benzofuran-substituted pyrazole compounds. We will explore the nuances of chemical synthesis, dissect the impact of substitutions at various positions on biological activity, and elucidate the downstream cellular consequences of engaging with specific molecular targets.

The Benzofuran-Pyrazole Core: A Blueprint for Biological Activity

The fundamental benzofuran-pyrazole scaffold serves as the foundation upon which intricate molecular interactions with biological targets are built. The spatial arrangement of the two heterocyclic systems and the nature of their linkage are critical determinants of the molecule's overall conformation and, consequently, its binding affinity. A prevalent and extensively studied core structure is the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole system, which will be a central focus of this guide.

Below is a generalized structure highlighting the key positions for substitution that will be discussed in the subsequent SAR analysis.

Caption: Generalized structure of the benzofuran-pyrazole scaffold with key substitution points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran-substituted pyrazole compounds is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings and any appended functionalities. The following sections dissect the SAR at these key positions.

Substitutions on the Pyrazole Ring

The pyrazole moiety is a critical pharmacophoric element, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases.[3]

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a significant role in orienting the molecule within the target's binding pocket. A phenyl group at this position is a common and often essential feature for potent anticancer activity.[4] The electronic nature of this phenyl ring can be modulated to fine-tune activity.

-

C4-Substitution: The C4 position of the pyrazole ring is a key vector for introducing additional functionalities that can interact with the solvent-exposed region of the binding pocket or extend into deeper hydrophobic pockets.

Substitutions on the Benzofuran Ring

The benzofuran moiety often contributes to the overall lipophilicity of the molecule and can engage in hydrophobic and van der Waals interactions within the target protein.[1]

-

C2-Linkage: The linkage of the benzofuran ring at its C2 position to the pyrazole core is a common structural motif in highly active compounds.[1] This arrangement appears to provide an optimal spatial orientation of the two ring systems for target engagement.

-

Substitutions on the Benzene Ring of Benzofuran: Modifications to the benzene portion of the benzofuran ring can influence the molecule's electronic properties and metabolic stability. Halogen substitutions, for instance, can enhance cytotoxic properties due to their hydrophobic and electron-donating nature.[1]

The Role of Linkers and Terminal Groups

Many potent benzofuran-pyrazole derivatives incorporate a linker at the C4 position of the pyrazole, which connects to a terminal functional group. This modular design allows for the exploration of a wide chemical space to optimize target engagement and cellular activity.

Key Biological Targets and Mechanisms of Action

A significant body of research has identified protein kinases as primary targets for the anticancer effects of benzofuran-substituted pyrazole compounds.[4][5] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

Multi-Kinase Inhibition

Many benzofuran-pyrazole hybrids exhibit a multi-targeted kinase inhibition profile, which can be advantageous in overcoming the robustness and redundancy of cancer cell signaling networks. Key kinase targets include:

-

Receptor Tyrosine Kinases (RTKs):

-

Non-Receptor Tyrosine Kinases:

-

c-Src[1]

-

-

Serine/Threonine Kinases:

The ability of a single compound to inhibit multiple kinases involved in proliferation, survival, and angiogenesis pathways can lead to a more profound and durable antitumor response.

Downstream Signaling Pathways: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in a wide range of human cancers. Several benzofuran-pyrazole compounds have been shown to exert their anticancer effects by modulating this critical pathway.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale

The convergence of the benzofuran and pyrazole scaffolds into a single molecular entity presents a compelling strategy in modern drug discovery. Benzofurans are a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[4][5] The strategic hybridization of these two pharmacophores in 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole is anticipated to yield novel compounds with synergistic or enhanced biological profiles. This guide provides the foundational knowledge for the synthesis, purification, and characterization of this promising molecule, paving the way for its exploration in drug development programs.

Proposed Synthetic Pathway

The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole can be logically approached through a multi-step sequence, commencing with the construction of the 7-methoxy-1-benzofuran core, followed by the formation of the pyrazole ring. This proposed pathway is based on well-established and reliable chemical transformations reported for similar heterocyclic systems.[2][4]

Synthesis of the Key Intermediate: 7-methoxy-1-benzofuran-2-carbaldehyde

The initial and crucial step is the formation of the substituted benzofuran aldehyde. A common and effective method is the Vilsmeier-Haack reaction on 7-methoxy-1-benzofuran.

Experimental Protocol:

-

To a stirred solution of 7-methoxy-1-benzofuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid, 7-methoxy-1-benzofuran-2-carbaldehyde, is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis of the Chalcone Intermediate

The subsequent step involves a Claisen-Schmidt condensation of the benzofuran aldehyde with an appropriate ketone to form a chalcone derivative. For the synthesis of the target pyrazole, a condensation with a simple methyl ketone is required.

Experimental Protocol:

-

Dissolve 7-methoxy-1-benzofuran-2-carbaldehyde (1 equivalent) and acetone (1.2 equivalents) in ethanol.

-

To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

The precipitated chalcone, 1-(7-methoxy-1-benzofuran-2-yl)but-2-en-1-one, is filtered, washed with water, and dried.

Cyclization to Form the Pyrazole Ring

The final step is the cyclization of the chalcone intermediate with hydrazine hydrate to furnish the desired 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.[2][6]

Experimental Protocol:

-

Reflux a mixture of the chalcone intermediate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent like ethanol or glacial acetic acid for 6-8 hours.[6]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization.

Synthetic Workflow Diagram:

Caption: Proposed synthetic pathway for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the analysis of structurally related compounds.[2][7]

| Analytical Technique | Expected Observations |

| Melting Point (°C) | Expected to be a solid with a distinct melting point. |

| Infrared (IR) (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (pyrazole), C=N stretching (pyrazole), C-O-C stretching (benzofuran), and aromatic C-H stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals for the methoxy group protons (singlet, ~3.9 ppm), aromatic protons of the benzofuran ring, and protons of the pyrazole ring. The pyrazole N-H proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the methoxy carbon, aromatic carbons of both the benzofuran and pyrazole rings. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₂H₁₀N₂O₂. |

| Elemental Analysis (%) | Calculated and found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be in close agreement. |

Potential Applications in Drug Discovery

The unique structural features of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole suggest a promising profile for various therapeutic applications.

Antimicrobial Activity

Both benzofuran and pyrazole derivatives are well-documented for their antimicrobial properties.[1][8] The combined scaffold may exhibit potent activity against a range of bacterial and fungal pathogens. Further derivatization of the pyrazole ring could lead to enhanced efficacy and a broader spectrum of activity.

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds are known to possess significant anti-inflammatory and analgesic effects.[4][5] The target molecule could be investigated for its ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Anticancer Activity

The benzofuran and pyrazole moieties have been incorporated into numerous anticancer agents.[9][10] The synthesized compound could be screened against various cancer cell lines to evaluate its antiproliferative activity. Mechanistic studies could explore its potential to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Logical Relationship Diagram:

Caption: Interrelationship of structural moieties and potential biological activities.

Safety and Handling

As with any novel chemical entity, 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory.[11][12]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

-

Avoid inhalation of dust or vapors.[11]

-

Avoid contact with skin and eyes.[12]

-

In case of contact, immediately flush the affected area with copious amounts of water.[12]

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

A comprehensive Safety Data Sheet (SDS) should be developed upon synthesis and characterization, detailing all known and potential hazards.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole. The proposed synthetic route is robust and relies on well-established chemical principles. The anticipated biological activities, stemming from the synergistic combination of the benzofuran and pyrazole pharmacophores, position this molecule as a promising candidate for further investigation in drug discovery programs. Future research should focus on the optimization of the synthetic protocol, a thorough evaluation of its biological profile through in vitro and in vivo studies, and the exploration of a structure-activity relationship (SAR) by synthesizing a library of related analogues.

References

-

Molbank. (2023). Synthesis and Characterization of a New Heterocycle Containing Benzofuran, Thiazolidin-4-one, and Pyrazole Moieties. Available from: [Link]

-

KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Available from: [Link]

-

Semantic Scholar. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Available from: [Link]

-

CORE. (2013). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Available from: [Link]

-

Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]

-

PMC. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Available from: [Link]

-

Preprints.org. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DN. Available from: [Link]

-

MDPI. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Available from: [Link]

-

RSC Publishing. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

PMC. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Available from: [Link]

-

ResearchGate. (2025). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Available from: [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. preprints.org [preprints.org]

- 9. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

- 11. download.basf.com [download.basf.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Strategic Pharmacophore Architectures: Navigating the Benzofuran-Pyrazole Hybrid Scaffold for Multi-Target Drug Discovery

Executive Summary

The fusion of benzofuran and pyrazole moieties represents a privileged structural architecture in modern medicinal chemistry. This hybrid scaffold leverages the lipophilic, membrane-permeable nature of benzofuran (a bioisostere of indole) with the distinct hydrogen-bonding capabilities of pyrazole, a proven pharmacophore in kinase inhibition (e.g., EGFR, VEGFR-2).[1]

This technical guide details the construction of high-fidelity pharmacophore models for this specific hybrid class. Unlike generic modeling tutorials, this document focuses on the spatial causality between the benzofuran-pyrazole connectivity and their biological targets, providing a rigorous protocol for researchers aiming to optimize hit-to-lead campaigns in oncology and inflammation.[1]

Part 1: Molecular Rationale & Scaffold Architecture

The Hybrid Synergy

Effective pharmacophore modeling requires understanding why a scaffold works. In benzofuran-pyrazole hybrids, the activity is rarely additive; it is synergistic based on spatial orientation.[1]

-

The Benzofuran Core: Acts as a hydrophobic anchor. In kinase targets (e.g., EGFR), this moiety typically occupies the hydrophobic back-pocket (Gatekeeper region), engaging in

stacking interactions with residues like Phe or Trp.[1] -

The Pyrazole Motif: Functions as the "warhead." It predominantly serves as a Hydrogen Bond Donor/Acceptor (HBD/HBA) system, capable of interacting with the hinge region of kinases (e.g., Met793 in EGFR) or the active site of COX-2.

-

The Linker: The critical determinant.[2] Whether directly coupled or spaced by a carbonyl/amide bridge, the linker defines the vector angle between the hydrophobic anchor and the H-bonding warhead.[1]

Target Profile

While versatile, this guide focuses on the most high-impact application of this hybrid: Tyrosine Kinase Inhibition (EGFR/VEGFR) and Tubulin Polymerization Inhibition .[1]

Part 2: Computational Workflow (The Core)

The following diagram outlines the critical path for generating a statistically robust pharmacophore model for benzofuran-pyrazole derivatives.

Figure 1: Iterative workflow for Ligand-Based Pharmacophore Modeling. Note the feedback loop at the validation stage, critical for avoiding false positives.

Part 3: Experimental Protocol (Step-by-Step)

This protocol assumes the use of industry-standard environments (e.g., MOE, Discovery Studio, or LigandScout), but the parameters are universal.[1]

Phase 1: Dataset Curation & Preparation

Objective: Create a training set that mathematically distinguishes "active" from "inactive."

-

Selection: Select 20–30 benzofuran-pyrazole analogues with known IC

values against a single target (e.g., EGFR).[1] -

Thresholding:

-

Actives: IC

< 100 nM (Assign value = 1.0). -

Inactives: IC

> 10 -

Crucial Step: Exclude "moderate" compounds (100 nM – 10

M) from the training set to reduce noise during feature extraction.

-

-

Structure Correction: Protonate all structures at physiological pH (7.4). Ensure the pyrazole nitrogen tautomers are correctly defined (1H- vs. 2H-pyrazole), as this drastically alters H-bond donor capability.

Phase 2: Conformational Sampling

Objective: The bioactive conformation is rarely the lowest energy state. You must sample the conformational space.

-

Forcefield: Use MMFF94x or OPLS3e . These handle the aromatic interactions of benzofuran better than standard MM2.

-

Parameters:

-

Energy Window: 10–20 kcal/mol (to capture strained bioactive states).

-

Conformer Limit: 100–200 per molecule.

-

RMSD Tolerance: 0.5 Å (to remove redundant conformers).

-

Phase 3: Alignment & Feature Extraction

Objective: Identify the 3D arrangement of chemical features shared by all active molecules but absent in inactives.

-

Alignment Rule: Do not align by substructure (e.g., overlapping the benzofuran rings). Align by pharmacophoric features . This allows the flexible linker to adopt different angles while maintaining the distance between the hydrophobic core and the H-bond donor.

-

Feature Definitions:

-

Hyd (Hydrophobic): Centered on the Benzofuran benzene ring and the Pyrazole C-substituents.

-

Aro (Aromatic): Centered on the Benzofuran furan ring.

-

HBD (Donor): The Pyrazole -NH (critical for hinge binding).

-

HBA (Acceptor): The Benzofuran oxygen (often an auxiliary anchor).

-

-

Model Generation: Generate 10 active hypotheses. Prioritize models with 4–5 features. Models with <3 features are too promiscuous; >6 are too restrictive.

Part 4: Validation Strategies (The "Trustworthiness" Pillar)

A pharmacophore model is a hypothesis, not a fact.[1] It must be stress-tested.

Decoy Set Generation

You cannot validate a model using only your training set. You must generate a Decoy Set :

-

Source: DUD-E (Directory of Useful Decoys) or generated via Schrödinger/MOE.

-

Ratio: 1 Active : 50 Decoys.

-

Property Matching: Decoys must match the actives in Molecular Weight (MW) and LogP but differ in topology.

The Güner-Henry (GH) Score

The GH score (or Goodness of Hit) is the gold standard for balancing sensitivity and specificity.

[1]Where:

- : Active Hits (True Positives)

- : Total Hits (True Positives + False Positives)

- : Total Actives in database

- : Total entries in database

Interpretation Table:

| Metric | Acceptable Range | Interpretation |

| GH Score | > 0.7 | Highly robust model; safe for Virtual Screening.[1] |

| Enrichment Factor (EF) | > 10 | The model is 10x better than random selection. |

| ROC AUC | > 0.8 | Excellent discrimination between actives/decoys. |

Protocol Note: If GH < 0.5, return to Phase 3 and relax the tolerance radii of your hydrophobic features (e.g., increase from 1.5 Å to 2.0 Å).[1]

Part 5: Case Study – EGFR Inhibition

Recent literature validates this workflow in the design of benzofuran-pyrazole hybrids targeting EGFR (PDB: 4HJO).

Mechanism:

-

Hinge Binder: The pyrazole nitrogen forms a hydrogen bond with Met793 .

-

Hydrophobic Pocket: The benzofuran moiety extends into the deep hydrophobic pocket, engaging Leu718 and Val726 .[1]

-

Outcome: A 4-point pharmacophore (1 HBD, 1 HBA, 2 Hydrophobic) successfully retrieved hits with IC

values in the low nanomolar range (29–60 nM), comparable to Erlotinib [1].[1]

Visualizing the Interaction

To confirm the pharmacophore, one should dock the best-aligned conformer into the EGFR active site.[1] The distance between the Pyrazole-NH and the Benzofuran-Centroid is typically 6.5 – 8.5 Å in bioactive hybrids.

References

-

Faidallah, H. M., et al. (2015).[1] Synthesis, anticancer activity and molecular docking study of novel benzofuran-pyrazole derivatives. Bioorganic Chemistry, 63, 1-12.[1][3]

-

Bhatia, R., et al. (2023).[1][4] In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling.[1][4][5][6] Applied Biological Chemistry, 66, Article 56.

-

Kirubakaran, P., et al. (2019).[1] Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors. Molecules, 24(16), 2988.[1]

-

Güner, O. F., & Henry, D. R. (2000).[1] Metric for analyzing hit lists and pharmacophores.[7][8] Journal of Chemical Information and Computer Sciences. (Standard Protocol Reference).

Sources

- 1. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Weight and Lipophilicity of Methoxy-Benzofuran Pyrazoles

Introduction

In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their success as therapeutic agents. Among these, molecular weight (MW) and lipophilicity stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of these two key parameters within the context of a promising class of heterocyclic compounds: methoxy-benzofuran pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of molecular weight and lipophilicity, detail experimental and computational methodologies for their determination, and discuss their profound impact on the journey of a methoxy-benzofuran pyrazole from a laboratory curiosity to a potential clinical candidate.

The Strategic Importance of Molecular Weight and Lipophilicity in Drug Design

The efficacy of a drug is not solely dependent on its ability to interact with a biological target. It must also navigate a complex biological system to reach that target in sufficient concentration and for an adequate duration. This is where the concepts of Absorption, Distribution, Metabolism, and Excretion (ADME) come into play, and where MW and lipophilicity exert significant influence.[][10][11][12][13]

Lipinski's Rule of Five: A Guiding Principle

Christopher Lipinski's "Rule of Five" (Ro5) serves as a foundational guideline for predicting the oral bioavailability of a drug candidate.[10][14] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:

While not an absolute rule, and with many exceptions, the Ro5 provides a valuable framework for medicinal chemists.[10][16][17] For methoxy-benzofuran pyrazoles, maintaining these parameters within the suggested ranges is a key consideration during the design and optimization phases.

The Dual Role of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one.[16][18][19][20] This property is a double-edged sword in drug development:

-

Enhanced Permeability: Sufficient lipophilicity is crucial for a drug to traverse lipid-rich biological membranes, such as the intestinal wall for oral absorption.[][18][19]

-

Potential Liabilities: Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][18][19][21]

Therefore, achieving an optimal balance of lipophilicity is a critical objective in the design of methoxy-benzofuran pyrazole derivatives.

Below is a diagram illustrating the logical relationship between physicochemical properties and drug development outcomes.

Caption: Relationship between physicochemical properties and drug viability.

Synthesis and Structural Modification of Methoxy-Benzofuran Pyrazoles

The ability to synthetically modify the methoxy-benzofuran pyrazole scaffold is crucial for fine-tuning its molecular weight and lipophilicity. Various synthetic strategies have been reported for the construction of this heterocyclic system.[22][23] A common approach involves the reaction of a substituted benzofuran precursor with a hydrazine derivative.[22][23][24]

For instance, a 7-methoxy-benzofuran-2-carboxylic acid hydrazide can be reacted with various diketones or ketoesters to form the pyrazole ring.[22] The substituents on the benzofuran ring, the pyrazole ring, and the methoxy group itself can be varied to modulate the physicochemical properties of the final compound.

The following diagram outlines a generalized synthetic workflow.

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 15. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 16. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 17. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. omicsonline.org [omicsonline.org]

- 19. omicsonline.org [omicsonline.org]

- 20. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

3-Substituted Benzofuran Pyrazole Analogs: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

The fusion of benzofuran and pyrazole pharmacophores creates a "privileged structure" capable of interrogating multiple biological targets, including receptor tyrosine kinases (RTKs) and viral proteases. While 2-substituted benzofurans are ubiquitous due to synthetic ease, 3-substituted benzofuran pyrazole analogs represent a distinct, higher-value chemical space. This guide dissects the synthetic challenges and pharmacological advantages of the 3-substituted scaffold, specifically focusing on its role as a dual EGFR/VEGFR-2 inhibitor and anti-HIV agent.

Part 1: Chemical Architecture & Synthetic Protocols

The 3-Substitution Challenge

Synthesizing 3-substituted benzofurans is kinetically less favorable than 2-substitution due to the electron-rich nature of the C2 position. However, the C3 position offers unique geometric vectors for ligand-protein binding, often resulting in superior metabolic stability and distinct IP space.

Key Synthetic Pathways

We define three validated protocols for accessing these analogs.

Protocol A: The 3-Benzoyl Route (Anti-Viral/Anticancer)

This method utilizes an oxidative cyclization followed by hydrazine condensation. It is preferred for generating 3,5-disubstituted pyrazole rings attached to the benzofuran C3 position.

Step-by-Step Methodology:

-

Precursor Synthesis: React 2-hydroxybenzophenones with phenacyl bromide in refluxing acetone (

base) to form the intermediate ether. -

Cyclization: Treat the ether with polyphosphoric acid (PPA) or

at 80°C to effect cyclodehydration, yielding 3-benzoylbenzofuran . -

Enaminone Formation: Condense the 3-benzoylbenzofuran with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux to generate the enaminone intermediate.

-

Pyrazole Closure: React the enaminone with hydrazine hydrate (or substituted hydrazines) in absolute ethanol at reflux for 4–6 hours.

-

Purification: Recrystallize from ethanol/DMF.

Protocol B: The Vilsmeier-Haack Formylation Route

Ideal for creating 4-substituted pyrazoles linked to the benzofuran.

-

Formylation: Subject 2-phenoxyacetophenone to Vilsmeier-Haack conditions (

) to generate 3-formylbenzofuran . -

Condensation: React 3-formylbenzofuran with appropriate hydrazines or active methylene compounds (e.g., malononitrile) followed by hydrazine to build the pyrazole ring.

Protocol C: The Rearrangement Strategy

A high-fidelity method for selective 3-functionalization.[1]

-

Rearrangement: Treat 2-hydroxychalcones with hypervalent iodine reagents (e.g., PhI(OAc)2) in methanol.

-

Transformation: This triggers a 1,2-aryl shift, selectively yielding 3-acylbenzofurans , which are direct precursors to pyrazoles via standard hydrazinolysis.

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways for accessing 3-substituted benzofuran pyrazole scaffolds. The 3-benzoyl and rearrangement routes offer high regioselectivity.

Part 2: Pharmacological Landscape & SAR

The 3-substituted benzofuran-pyrazole hybrid acts as a dual-pharmacophore , capable of spanning large binding pockets in kinases and viral enzymes.

Anticancer Activity (EGFR & VEGFR-2 Inhibition)

The primary mechanism involves competitive inhibition of the ATP-binding cleft in receptor tyrosine kinases.

-

EGFR (Epidermal Growth Factor Receptor): The pyrazole nitrogen forms a critical hydrogen bond with Met769 in the hinge region.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The benzofuran moiety occupies the hydrophobic back-pocket, stabilizing the inactive conformation (DFG-out).

Structure-Activity Relationship (SAR) Insights:

-

Linker Length: Direct attachment (C3-C3') is superior to methylene linkers for kinase rigidity.

-

Electronic Effects: Electron-withdrawing groups (Cl, F) on the benzofuran C5 position enhance hydrophobic interactions within the ATP pocket.

-

N-Substitution: A free NH on the pyrazole is often required for H-bonding; however, N-phenyl substitutions can target the solvent-exposed region to improve solubility.

Anti-HIV Activity

Derivatives synthesized from 3-benzoylbenzofurans have shown potent inhibition of HIV-1 replication.[2]

-

Target: HIV-1 Protease and Viral Entry.

-

Potency: Specific analogs (e.g., Compound 5f) exhibit IC50 values in the sub-micromolar range (0.39 µM), comparable to nevirapine in specific assays.

Quantitative Data Summary

| Compound ID | Target/Cell Line | IC50 / GI50 (µM) | Mechanism Note | Source |

| 3d | EGFR (WT) | 0.177 | H-bond w/ Met769 | [1, 2] |

| 3d | VEGFR-2 | 0.275 | Dual inhibition | [1, 2] |

| 5f | HIV-1 (Q23 Pseudo) | 0.39 | Entry Inhibition | [3] |

| 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization | [4] |

| 9 | HepG2 | 0.22 | Apoptosis Induction | [5] |

Part 3: Mechanistic Validation

Molecular Docking & Signaling Modulation

To validate the activity of these analogs, researchers must confirm the interruption of downstream signaling. The dual inhibition of EGFR and VEGFR-2 leads to a collapse of the RAS/RAF/MEK/ERK proliferation pathway and the PI3K/AKT survival pathway.

Experimental Protocol: Kinase Inhibition Assay

-

Enzyme Prep: Use recombinant human EGFR and VEGFR-2 (cytoplasmic domains).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

Reaction: Incubate analog (0.01–10 µM) with enzyme, ATP (Km concentration), and

for 60 min. -

Detection: Measure phosphorylation via ADP-Glo™ or 33P-ATP radiometric assay.

-

Validation: IC50 must be calculated from a non-linear regression (sigmoidal dose-response).

Visualization: Mechanism of Action

Figure 2: Dual-inhibition mechanism. The analog blocks upstream RTK phosphorylation, severing survival (PI3K) and proliferation (RAS) signals, ultimately inducing apoptosis.

References

-

Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity . RSC Advances. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . Cancers (Basel). Available at: [Link]

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity . RSC Advances. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . Molecules. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . Frontiers in Chemistry. Available at: [Link]

Sources

A Technical Guide to the Anti-inflammatory Mechanisms of Methoxy-Benzofuran Compounds

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in heterocyclic compounds, among which benzofuran derivatives stand out for their diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of a specific, promising subclass: methoxy-benzofuran compounds. We will dissect their molecular interactions with key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide details the downstream consequences of these interactions, including the modulation of inflammatory enzymes like COX and LOX and the suppression of pro-inflammatory cytokine production. By integrating mechanistic insights with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers aiming to investigate and develop benzofuran-based therapeutics.

Introduction: The Therapeutic Potential of Methoxy-Benzofurans

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive natural products and synthetic molecules.[1][2] The addition of methoxy (-OCH₃) groups to this scaffold can significantly alter the molecule's electronic and steric properties, often enhancing its biological efficacy and metabolic stability. Recent studies have highlighted that methoxy-benzofuran derivatives possess potent anti-inflammatory properties, making them attractive candidates for drug discovery.[3][4][5] Their therapeutic potential stems from their ability to precisely target and modulate the central signaling pathways that drive the inflammatory response. This guide will illuminate these mechanisms, providing both the theoretical framework and the practical methodologies to assess them.

Core Mechanism 1: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing the NF-κB dimer to translocate into the nucleus and initiate gene transcription.[8]

Methoxy-benzofuran compounds have been shown to exert significant anti-inflammatory effects by intervening at critical junctures in this pathway.[3][4] For instance, certain piperazine/benzofuran hybrids have been demonstrated to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB in a dose-dependent manner.[6][9] This inhibition prevents the degradation of IκBα and effectively traps the NF-κB complex in the cytoplasm, thereby blocking the transcription of inflammatory genes.[10][11]

Signaling Pathway Diagram: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB pathway and highlights the inhibitory points targeted by methoxy-benzofuran compounds.

Caption: NF-κB pathway showing inhibition of IKK phosphorylation by methoxy-benzofurans.

Experimental Workflow: Western Blot for NF-κB Pathway Proteins

To validate the inhibitory effect of a methoxy-benzofuran compound on the NF-κB pathway, Western blotting is the gold standard.[8] This technique allows for the quantification of key protein levels, including total and phosphorylated forms of IκBα and p65. A decrease in phosphorylated IκBα (p-IκBα) and an increase in total IκBα in compound-treated cells (despite LPS stimulation) would confirm the mechanism.

Causality Behind Experimental Choices:

-

Cell Line: RAW 264.7 murine macrophages are an excellent model as they robustly activate the NF-κB pathway in response to LPS.[12][13]

-

Stimulant: LPS is a potent and specific activator of the TLR4 receptor, providing a clean and reproducible inflammatory stimulus.[12]

-

Loading Control: Using a housekeeping protein like β-actin or GAPDH is critical for ensuring that observed changes are not due to unequal protein loading between lanes.[14] This is a cornerstone of a self-validating protocol.

-

Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates.[15] Once at ~80% confluency, pre-treat cells with various concentrations of the methoxy-benzofuran compound (or vehicle control) for 1 hour. Subsequently, stimulate with 1 µg/mL LPS for 30 minutes to induce IκBα phosphorylation and degradation.[16]

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[14]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading onto the gel.[14]

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker to track separation.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). This step is crucial to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) diluted in blocking buffer according to the manufacturer's recommendations.[14][17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control (β-actin).[14]

Data Presentation: Hypothetical Western Blot Results

The following table summarizes potential densitometry data from a Western blot experiment, demonstrating the effect of a methoxy-benzofuran compound ("MBF-X") on IκBα levels.

| Treatment Group | IκBα Level (Normalized to β-actin) | p-IκBα Level (Normalized to β-actin) |

| Control (Untreated) | 1.00 ± 0.05 | 0.05 ± 0.01 |

| LPS (1 µg/mL) | 0.25 ± 0.04 | 0.95 ± 0.08 |

| LPS + MBF-X (10 µM) | 0.85 ± 0.06 | 0.30 ± 0.05 |

| LPS + MBF-X (20 µM) | 0.92 ± 0.05 | 0.15 ± 0.03 |

Data are represented as mean ± SD.

Core Mechanism 2: Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another critical set of signaling pathways in inflammation.[6][7] Activated by many of the same stimuli as NF-κB, these kinases phosphorylate a variety of downstream targets, including transcription factors like Activator Protein-1 (AP-1), which also drives the expression of inflammatory genes.[12]

Several methoxy-benzofuran derivatives have demonstrated the ability to suppress the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[6][18] For example, one novel ailanthoidol derivative was found to mediate its anti-inflammatory effects primarily through the dose-dependent inhibition of JNK phosphorylation, without significantly affecting ERK or p38.[12] In contrast, other, more broadly acting compounds inhibit all three major MAPKs.[6][9] This modulation of MAPK signaling prevents the activation of AP-1 and other transcription factors, complementing the inhibition of NF-κB to produce a robust anti-inflammatory effect.

Signaling Pathway Diagram: MAPK Inhibition

Caption: Experimental workflow for quantifying cytokine mRNA (RT-qPCR) and protein (ELISA).

-

Sample Collection: Culture and treat RAW 264.7 cells as described previously, but for a longer duration (e.g., 12-24 hours) to allow for cytokine accumulation. [15]Centrifuge the plate and collect the cell-free supernatant.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-mouse IL-6) and incubate overnight. [19]3. Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding. [20]4. Sample Incubation: Add cell culture supernatants and a serial dilution of a known concentration of recombinant IL-6 standard to the wells. Incubate for 2 hours. [19]5. Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich". [19]6. Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). [19]7. Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change. [19]8. Quantification: Stop the reaction and measure the optical density (OD) using a plate reader. The concentration of IL-6 in the samples is determined by comparing their OD values to the standard curve. [20][21]

Data Presentation: Hypothetical Cytokine Inhibition Data

The following table shows representative IC₅₀ values for a methoxy-benzofuran compound ("MBF-X") on the production of various inflammatory mediators.

| Mediator | Assay Type | MBF-X IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |

| Nitric Oxide (NO) | Griess Assay | 4.38 | 1.5 |

| IL-6 | ELISA | 8.7 | 0.3 |

| TNF-α | ELISA | 5.2 | 0.1 |

| IL-6 mRNA | RT-qPCR | 6.5 | 0.2 |

| TNF-α mRNA | RT-qPCR | 4.1 | 0.08 |

IC₅₀ is the concentration required to inhibit production by 50%. Dexamethasone is used as a positive control. Data is modeled on published findings.[12][15]

Conclusion and Future Directions

Methoxy-benzofuran compounds represent a highly promising class of anti-inflammatory agents. Their efficacy is rooted in their ability to modulate multiple, synergistic targets within the core inflammatory signaling network, primarily through the inhibition of the NF-κB and MAPK pathways. This upstream intervention leads to a broad-spectrum downstream suppression of key inflammatory mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines.

The experimental workflows detailed in this guide—Western blotting for pathway analysis, and RT-qPCR and ELISA for cytokine quantification—provide a robust framework for characterizing the mechanisms of novel methoxy-benzofuran derivatives. Future research should focus on establishing detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as on evaluating lead compounds in more complex in vivo models of inflammatory disease to translate these molecular findings into therapeutic potential.

References

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

-